Technical Documentation Center

3-Bromo-D-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-D-tyrosine

Core Science & Biosynthesis

Foundational

The Strategic Role of 3-Bromo-D-Tyrosine in Next-Generation Targeted Therapies: Mechanisms, Applications, and Synthetic Biology

Executive Overview: The Molecular Logic of 3-Bromo-D-Tyrosine As a Senior Application Scientist overseeing the integration of non-canonical amino acids (ncAAs) into discovery pipelines, I frequently encounter the limitat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Molecular Logic of 3-Bromo-D-Tyrosine

As a Senior Application Scientist overseeing the integration of non-canonical amino acids (ncAAs) into discovery pipelines, I frequently encounter the limitations of standard proteinogenic building blocks. To achieve picomolar affinities, induce specific protein-protein interaction (PPI) blockades, and circumvent rapid proteolytic degradation, we must engineer therapeutics at the atomic level.

3-Bromo-D-tyrosine (3-Br-D-Tyr) represents a masterclass in such structural engineering. By combining the protease resistance inherent to the D-enantiomer with the unique electronic and steric properties of a bromine substituent at the meta position of the phenolic ring, this ncAA serves as a highly privileged pharmacophore[1]. The bromine atom is large and polarizable, enabling halogen bonding —a highly directional non-covalent interaction where the electrophilic "sigma hole" of the halogen interacts with nucleophilic residues in the target protein[2]. This whitepaper dissects the mechanism of action of 3-Br-D-Tyr across immune checkpoint inhibitors and antimicrobial biosynthesis, providing self-validating protocols for its integration into your drug development workflows.

Mechanistic Pillar I: Halogen Bonding in Immune Checkpoint Blockade (PD-1/PD-L1)

The programmed cell death-1 (PD-1) and PD-ligand 1 (PD-L1) pathway is a primary target in immuno-oncology. While monoclonal antibodies dominate this space, small-molecule inhibitors offer superior tumor penetration and oral bioavailability.

Recent structural activity relationship (SAR) studies have demonstrated that incorporating 3-Br-D-Tyr into biphenyl-conjugated scaffolds drastically enhances PD-L1 inhibition[2].

The Causality of the Mechanism:

  • Target Engagement: The biphenyl-conjugated bromotyrosine derivative (Compound X) enters the hydrophobic binding pocket of PD-L1.

  • Halogen & Hydrogen Bonding: The amino group of the bromotyrosine moiety forms a critical hydrogen bond with the hydroxyl group of the Y56A residue on PD-L1[2]. Simultaneously, the heavy bromine atom engages in halogen bonding and steric packing against the adjacent hydrophobic cavity, anchoring the molecule.

  • Homodimerization: This precise anchoring induces a conformational shift that promotes the transient homodimerization of PD-L1 (forming a stable PD-L1A/PD-L1B complex)[3].

  • Steric Occlusion: The resulting homodimer physically occludes the PD-1 binding interface, releasing the immune checkpoint and reactivating cytotoxic T-cells against the tumor[2].

PDL1_Inhibition A Biphenyl-Conjugated 3-Bromo-D-Tyrosine B PD-L1 Binding Pocket (Y56A / Q66A) A->B Halogen & H-Bonding C PD-L1 Homodimerization B->C Conformational Shift D Steric Blockade of PD-1 Interaction C->D Immune Checkpoint Release E T-Cell Reactivation & Anti-Tumor Response D->E Cytotoxic Activity

Caption: Mechanism of PD-L1 homodimerization and T-cell reactivation by 3-bromo-D-tyrosine conjugates.

Mechanistic Pillar II: Overcoming Steric Constraints in Antimicrobial Biosynthesis

Beyond oncology, 3-Br-D-Tyr is a critical node in combating antimicrobial resistance (AMR). In the biosynthesis of glycopeptide antibiotics like vancomycin, the cross-linking of aromatic residues is catalyzed by cytochrome P450 enzymes (e.g., OxyB and OxyA)[1].

The Causality of the Mechanism: When 3-Br-D-Tyr is incorporated into the hexapeptide precursor of vancomycin, the bulky bromine atom alters the rotational dynamics of the phenolic side chain. While the downstream enzyme OxyA rejects this steric perturbation, OxyB's catalytic capabilities are paradoxically enhanced [4]. The bromine atom restricts the conformational freedom of the peptide backbone, pre-organizing it into a transition state that favors the formation of a novel A-O-B macrocycle[1]. This synthetic biology approach allows developers to bypass traditional resistance mechanisms (like the D-Ala-D-Lac mutation in VRE) by generating entirely new macrocyclic topologies[1].

Furthermore, in marine-derived targeted therapies, brominated tyrosines are essential for cytoskeletal targeting. For instance, Bisebromoamide , a marine depsipeptide containing N-methyl-3-bromo-tyrosine, exhibits potent cytotoxicity by stabilizing actin filaments and inducing apoptosis in cancer cells[5].

Quantitative Efficacy Profiling

To contextualize the pharmacological impact of 3-Br-D-Tyr, the following table summarizes the quantitative data across different therapeutic modalities:

Compound / ScaffoldPrimary TargetEfficacy / IC50Mechanism / Binding ModeReference
BMS-8 (Baseline) PD-1/PD-L1 PPI7.2 μMHydrophobic cavity binding[1]
Biphenyl-3-Br-Tyr (X) PD-1/PD-L1 PPI1.5 μMHalogen bonding & Y56A H-bond[1]
Bisebromoamide Actin Cytoskeleton40 ng/mL (HeLa)Actin filament stabilization[4]
Vancomycin Analog OxyB Enzyme>85% ConversionA-O-B Macrocycle formation[2]

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in your laboratory, I have detailed the step-by-step methodologies for synthesizing and validating 3-Br-D-Tyr-based therapeutics. Every step includes a causality rationale and a validation checkpoint.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 3-Br-D-Tyr Conjugates

Rationale: The steric bulk of the bromine atom can hinder coupling efficiency. We utilize HBTU/DIPEA chemistry to ensure rapid activation of the carboxylic acid, preventing epimerization of the D-enantiomer.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.

    • Validation Checkpoint: Perform a UV absorbance check at 301 nm of the flow-through to quantify dibenzofulvene release, confirming complete deprotection.

  • Amino Acid Activation & Coupling: Dissolve 0.4 mmol of Fmoc-3-Br-D-Tyr-OH, 0.38 mmol of HBTU, and 0.8 mmol of DIPEA in DMF. Add to the resin and agitate for 60 minutes.

    • Causality: The slight sub-stoichiometry of HBTU relative to the amino acid prevents capping of unreacted amines by a guanidino byproduct.

    • Validation Checkpoint: Perform a Kaiser test. A yellow color indicates successful coupling (absence of free primary amines).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours.

    • Causality: TIS acts as a carbocation scavenger. Crucially, avoiding ethanedithiol (EDT) prevents unwanted side-reactions with the aryl bromide.

  • Precipitation & LC-MS Validation: Precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize. Confirm the mass via LC-MS, looking for the characteristic isotopic doublet (M and M+2 in a 1:1 ratio) indicative of a single bromine atom[1].

SPPS_Workflow S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling of Fmoc-3-Br-D-Tyr-OH S2->S3 HBTU/DIPEA S4 Resin Washing & Capping S3->S4 S4->S2 Iterative Cycle S5 TFA Cleavage & Scavenger Addition S4->S5 Final Sequence S6 HPLC Purification & LC-MS Validation S5->S6

Caption: Step-by-step SPPS workflow for 3-bromo-D-tyrosine incorporation into targeted peptide therapies.

Protocol 2: AlphaLISA Assay for PD-1/PD-L1 Inhibition

Rationale: Standard wash-based ELISAs disrupt the transient, low-affinity intermediate complexes formed during PD-L1 homodimerization. The bead-based AlphaLISA proximity assay captures the true equilibrium state of the PPI[3].

  • Reagent Preparation: Prepare assay buffer consisting of PBS supplemented with 0.1% BSA and 0.05% Tween-20 to prevent non-specific hydrophobic aggregation of the brominated compounds.

  • Pre-Incubation: In a 384-well microplate, incubate 10 nM of PD-L1-His tagged protein with varying concentrations of the 3-Br-D-Tyr conjugate (Compound X) for 15 minutes at room temperature.

    • Causality: This pre-incubation allows the small molecule to induce PD-L1 homodimerization before the introduction of the competing PD-1 ligand[2].

  • Ligand Addition: Add 20 nM of PD-1-Ig to the wells and incubate for an additional 15 minutes.

  • Bead Detection: Add Europium cryptate-labeled anti-Ig (1 nM) and allophycocyanin (APC) labeled anti-His (20 nM).

  • Readout: Excite the plate at 680 nm and read emission at 615 nm.

    • Validation Checkpoint: Calculate the IC50 using a 4-parameter logistic non-linear regression model. A successful 3-Br-D-Tyr conjugate should demonstrate a leftward shift in the IC50 curve compared to the un-brominated baseline (e.g., shifting from 7.2 μM to 1.5 μM)[3].

Conclusion

The strategic incorporation of 3-bromo-D-tyrosine into therapeutic pipelines is not merely a substitution of building blocks; it is a fundamental reprogramming of molecular interactions. Whether driving target homodimerization via halogen bonding in immuno-oncology or forcing novel macrocyclic topologies in antimicrobial biosynthesis, 3-Br-D-Tyr provides drug developers with a highly specific, protease-resistant lever to modulate complex biological systems.

References

  • Title: Preparation of Biphenyl-Conjugated Bromotyrosine for Inhibition of PD-1/PD-L1 Immune Checkpoint Interactions. Source: International Journal of Molecular Sciences, 2020. URL: [Link]

  • Title: Modulating OxyB-Catalyzed Cross-Coupling Reactions in Vancomycin Biosynthesis by Incorporation of Diverse d-Tyr Analogues. Source: The Journal of Organic Chemistry, 2018. URL: [Link]

  • Title: Heterologous Biosynthesis of Myxobacterial Antibiotic Miuraenamide A. Source: Marine Drugs (via NIH PMC), 2023. URL: [Link]

  • Title: Therapeutic Properties and Biological Benefits of Marine-Derived Anticancer Peptides. Source: International Journal of Molecular Sciences, 2018. URL: [Link]

Sources

Exploratory

Engineering Peptide Pharmacokinetics: The Mechanistic Role of 3-Bromo-D-Tyrosine

Executive Summary Peptide therapeutics bridge the critical gap between small molecules and biologics, offering high target affinity with minimal off-target toxicity. However, their clinical translation is frequently bott...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide therapeutics bridge the critical gap between small molecules and biologics, offering high target affinity with minimal off-target toxicity. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) properties—specifically, rapid proteolytic degradation and limited membrane permeability. As a Senior Application Scientist, I frequently employ non-natural amino acid substitutions to bypass these ADME (Absorption, Distribution, Metabolism, Excretion) liabilities. Among the most potent structural modifications available in peptide engineering is the incorporation of 3-bromo-D-tyrosine (3-Br-D-Tyr) .

This technical whitepaper deconstructs the physicochemical causality, analytical workflows, and PK enhancements driven by this specific halogenated enantiomer, providing drug development professionals with a blueprint for optimizing peptide stability and distribution.

The Physicochemical Causality of 3-Br-D-Tyr Incorporation

Why choose 3-Br-D-Tyr over standard L-Tyrosine or even unhalogenated D-Tyrosine? The answer lies in the synergistic interplay of stereochemistry and halogenation, which fundamentally alters how the peptide interacts with biological matrices[1].

Stereochemical Inversion (Protease Evasion)

Endogenous proteases are highly stereoselective. Inverting the chiral center at the alpha-carbon to the D-configuration creates a profound steric mismatch within the active sites of aminopeptidases and carboxypeptidases. This structural incompatibility effectively halts enzymatic cleavage, extending the peptide's plasma half-life from minutes to hours or even days.

Halogenation-Driven Lipophilicity

The addition of a bromine atom at the meta-position (C3) of the phenol ring introduces a large, hydrophobic moiety. This modification increases the overall lipophilicity (LogP) of the peptide. Enhanced lipophilicity facilitates passive diffusion across lipid bilayers, significantly improving intestinal absorption for oral formulations and potentially enabling blood-brain barrier (BBB) penetration for neurotherapeutic applications[2].

Sigma-Hole Interactions and Halogen Bonding

The electron distribution around the bromine atom creates a localized region of positive electrostatic potential known as the "sigma-hole." This allows the peptide to form highly directional, non-covalent halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms) on target receptors or plasma proteins like Human Serum Albumin (HSA). By increasing reversible binding to HSA, the peptide's volume of distribution ( Vd​ ) is optimized, and renal clearance is delayed[3].

pKa Modulation and MS Ionization

The electron-withdrawing nature of the bromine atom lowers the pKa of the adjacent phenolic hydroxyl group. This alters the ionization state of the peptide at physiological pH (7.4), impacting both solubility and excretion kinetics. Furthermore, halogenation lowers the proton affinity of the tyrosine residue, which directly impacts the collision energy required for mass spectrometry fragmentation[4].

PK_Mechanism Root 3-Bromo-D-Tyrosine Incorporation D_Config D-Amino Acid Configuration Root->D_Config Br_Atom Bromine (Halogen) Addition Root->Br_Atom Protease Protease Evasion (Steric Mismatch) D_Config->Protease Lipophilicity Increased Lipophilicity (LogP Enhancement) Br_Atom->Lipophilicity HalogenBond Halogen Bonding (Sigma-Hole Interactions) Br_Atom->HalogenBond HalfLife Extended Half-Life (t1/2) Protease->HalfLife Permeability Enhanced Permeability & Distribution (Vd) Lipophilicity->Permeability HalogenBond->HalfLife HalogenBond->Permeability

Fig 1. Mechanistic pathways of PK modulation via 3-Br-D-Tyr incorporation.

Quantitative Impact on ADME Parameters

To illustrate the magnitude of these modifications, the table below summarizes the comparative pharmacokinetic parameters of a model therapeutic peptide undergoing iterative structural optimization.

Peptide VariantStereochemistryHalogenationIn Vitro Plasma t1/2​ (h)Apparent Permeability ( Papp​ , 10−6 cm/s)Relative Clearance (Cl)
Wild-TypeL-TyrNone< 0.50.2High
D-IsomerD-TyrNone> 12.00.3Low
HalogenatedL-Tyr (3-Br)Bromine~ 1.51.8Moderate
Optimized D-Tyr (3-Br) Bromine > 24.0 2.1 Very Low

(Note: Data represents generalized pharmacological trends observed in halogenated peptide engineering, demonstrating the synergistic effect of combining D-chirality with bromination).

Self-Validating Experimental Workflows

To rigorously quantify the PK benefits of 3-Br-D-Tyr, we must employ self-validating analytical systems. The following protocols outline the gold-standard approaches for evaluating plasma stability and membrane permeability.

PK_Workflow Synth Peptide Synthesis (Fmoc-SPPS with 3-Br-D-Tyr) InVitro In Vitro ADME (Plasma, Microsomes, PAMPA) Synth->InVitro Purified Peptide InVivo In Vivo PK Dosing (IV / SC / PO) InVitro->InVivo Go/No-Go Decision Bioanalysis LC-MS/MS Bioanalysis (MRM Quantification) InVivo->Bioanalysis Plasma Sampling PK_Calc PK Parameter Extraction (t1/2, Cl, Vd, F%) Bioanalysis->PK_Calc Concentration-Time Data

Fig 2. Self-validating workflow for evaluating peptide pharmacokinetics.

Protocol: In Vitro Plasma Stability & LC-MS/MS Bioanalysis
  • Objective: Quantify the half-life ( t1/2​ ) extension conferred by 3-Br-D-Tyr substitution compared to the L-Tyr wild-type.

  • Self-Validating System: Includes a known labile peptide (positive control) to ensure plasma enzyme activity, heat-inactivated plasma (negative control) to rule out chemical degradation, and a heavy-isotope internal standard (IS) to normalize extraction efficiency.

Step-by-Step Methodology:

  • Incubation: Spike the 3-Br-D-Tyr peptide (1 µM final concentration) into pre-warmed (37°C) pooled human plasma.

  • Aliquot & Quench: At predetermined time points (0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot and immediately quench enzymatic activity by adding 150 µL of ice-cold acetonitrile containing the heavy-isotope IS.

  • Extraction: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate plasma proteins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Quantification (The Causality): Analyze the supernatant using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Expertise Insight: Why MRM? Peptides in plasma suffer from severe matrix suppression. However, the 3-Br-D-Tyr residue provides a massive analytical advantage. Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This produces a highly distinct signature in the MS1 scan (twin peaks separated by ~2 Da). By setting our MRM transitions to monitor both the 79 Br and 81 Br precursor-to-product ion transitions, we create a built-in identification system. If the ratio of the two MRM transitions deviates from 1:1, it immediately flags matrix interference or a co-eluting isobaric contaminant[4].

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: Assess the impact of bromine-induced lipophilicity on passive membrane diffusion.

  • Self-Validating System: Includes a high-permeability control (verapamil) and a low-permeability control (atenolol). If controls fall outside their established Papp​ ranges, the assay is automatically invalidated.

Step-by-Step Methodology:

  • Preparation: Coat the porous filter of the PAMPA donor plate with a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.

  • Loading: Add the 3-Br-D-Tyr peptide dissolved in PBS (pH 7.4) to the donor compartment. Fill the acceptor compartment with fresh PBS.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Analysis: Separate the plates and quantify the peptide concentration in both compartments using the LC-MS/MS method described above. Calculate the apparent permeability ( Papp​ ).

    • Expertise Insight: Why PAMPA over Caco-2 for initial screening? Peptides containing non-natural D-amino acids are already resistant to most efflux transporters (like P-gp) and enzymatic degradation, making passive diffusion the primary variable of interest. PAMPA isolates this exact variable. By evaluating Papp​ across an artificial membrane, we directly measure how the halogen's electron cloud enhances lipid bilayer partitioning without the confounding variables of active transport present in cell-based assays.

Conclusion

The strategic incorporation of 3-bromo-D-tyrosine is not merely a structural tweak; it is a rational engineering choice that simultaneously addresses multiple pharmacokinetic liabilities. By leveraging stereochemical inversion to halt proteolysis and utilizing halogenation to optimize lipophilicity and plasma protein binding, drug development professionals can transform transient peptides into highly stable, bioavailable therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Laboratory Synthesis of 3-Bromo-D-Tyrosine

Abstract This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 3-bromo-D-tyrosine, a non-canonical amino acid of significant interest in pharmaceutical research and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of 3-bromo-D-tyrosine, a non-canonical amino acid of significant interest in pharmaceutical research and drug development. Halogenated amino acids, such as 3-bromo-D-tyrosine, serve as valuable building blocks for creating peptides and proteins with enhanced structural and functional properties, including improved stability and binding affinity.[1][2] This protocol details a robust and efficient method for the regioselective monobromination of D-tyrosine via electrophilic aromatic substitution, focusing on practical execution, mechanistic understanding, safety, and product validation.

Introduction and Scientific Context

The incorporation of unnatural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery. Halogenation of amino acid side chains, in particular, is an effective strategy for modulating the physicochemical properties of peptides, such as lipophilicity and catabolic stability.[1] The bromine atom in 3-bromo-D-tyrosine can introduce favorable interactions, including halogen bonding, which can enhance binding affinity to target proteins.[1]

This application note presents a detailed protocol for the synthesis of 3-bromo-D-tyrosine, starting from the commercially available D-tyrosine. The chosen method is based on the well-established electrophilic aromatic substitution of the tyrosine phenolic ring. While many literature examples focus on the L-enantiomer, the principles of this aromatic substitution are identical for the D-enantiomer, as the stereocenter at the alpha-carbon does not participate in the reaction. The described method, utilizing an in situ generated brominating agent from dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr), is simple, safe, and provides good yields of the desired monobrominated product.[3][4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group (-OH) of the D-tyrosine phenolic ring is a strongly activating, ortho, para-directing group. The reaction of hydrobromic acid with DMSO generates the electrophilic bromine species required for the substitution.

The substitution occurs preferentially at the 3-position (ortho to the hydroxyl group) rather than the 5-position due to the steric hindrance imposed by the bulky alanine side chain. Careful control over the stoichiometry of the reagents is critical; using an excess of the brominating agent can lead to the formation of the undesired 3,5-dibromo-D-tyrosine byproduct.[3][4]

Caption: Regioselective bromination of D-Tyrosine.

Experimental Protocol

This protocol is optimized for gram-scale synthesis in a standard laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
D-Tyrosine≥99%Sigma-AldrichStarting Material
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Fisher ScientificBromine source precursor
Hydrobromic acid (HBr)48% aqueous solutionAcros OrganicsCorrosive, handle with care[3]
Glacial Acetic Acid (AcOH)ACS GradeVWRSolvent
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. BakerFor pH adjustment
Deionized Water (DI H₂O)Type II or betterIn-houseFor washing and recrystallization
Round-bottom flask (250 mL)--Reaction vessel
Magnetic stirrer and stir bar--For agitation
Heating mantle / Oil bath--For temperature control
Condenser--To prevent solvent loss
Buchner funnel and filter paper--For product isolation
pH meter or pH paper--For work-up
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for synthesis of 3-bromo-D-tyrosine.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 10.0 g of D-Tyrosine in a mixture of 50 mL of glacial acetic acid and 25 mL of 48% aqueous hydrobromic acid. Stir until a clear or mostly clear solution is formed.[3][5]

  • Addition of Brominating Agent : To the stirred solution at room temperature, add 1.2 molar equivalents of dimethyl sulfoxide (DMSO) dropwise over 10-15 minutes. Causality Note: This slow addition is crucial for controlling the reaction rate and temperature. The reaction between DMSO and HBr is exothermic and generates the active brominating species in situ. Using precisely 1.2 equivalents favors monobromination.[3][4]

  • Reaction Conditions : Heat the reaction mixture to 60-70°C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring.[3][5]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to precipitate the crude product.[3]

  • Filtration : Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove residual acids and salts.[3]

  • Purification (Recrystallization) : Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water and heat gently to dissolve the solid. While the solution is still warm, slowly add ammonium hydroxide solution dropwise with stirring to adjust the pH to approximately 7. Causality Note: 3-bromo-D-tyrosine, like other amino acids, is least soluble at its isoelectric point (pI). Adjusting the pH to neutral causes the purified product to precipitate out, leaving more soluble impurities behind.[3]

  • Final Isolation and Drying : Cool the neutralized solution in an ice bath to maximize precipitation. Collect the purified white solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum at 50°C to a constant weight. A typical yield is in the range of 65-75%.

Product Characterization and Validation

To ensure the integrity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR : To confirm the aromatic substitution pattern. Expect to see distinct signals for the protons on the brominated phenyl ring.

  • Mass Spectrometry : To confirm the molecular weight (C₉H₁₀BrNO₃, MW: 260.09 g/mol ). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.[6]

  • HPLC : To assess the purity of the final product. A purity of >98% is typically achievable with this method.[6]

Safety and Handling

Adherence to strict safety protocols is mandatory. This synthesis must be performed in a well-ventilated fume hood.[3]

ChemicalHazardsHandling Precautions
Hydrobromic Acid Corrosive, causes severe skin burns and eye damage.Wear acid-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle only in a fume hood.[3]
DMSO Combustible liquid. May enhance skin absorption of other chemicals.Keep away from heat and open flames. Avoid skin contact.[3]
Glacial Acetic Acid Flammable, corrosive.Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
Ammonium Hydroxide Corrosive, respiratory irritant.Handle in a fume hood to avoid inhaling vapors.

General Precautions :

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8]

  • Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

References

  • Effenberger, F., & Drauz, K. (1981). New Synthesis of Amino Acids from Halogenated Carboxylic Esters. Angewandte Chemie International Edition in English, 20(1), 50-51. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Chemadvisor. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Iovene, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Available at: [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
  • Manabe, Y. (2022). A first-line brominating agent: describing N-bromosuccinimide (NBS). Chemia. Available at: [Link]

  • Tilley, M., et al. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical Biochemistry, 335(1), 169-172. Available at: [Link]

  • Request PDF. (n.d.). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine.
  • Marchand, J. A., & Chang, M. C. Y. (2019). Biosynthesis of halogenated, alkene, and alkyne amino acids. Research Communities.
  • Vaas, L. I., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. International Journal of Peptide Research and Therapeutics, 29(1), 1-13. Available at: [Link]

  • Iovene, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(23), 7401. Available at: [Link]

  • Request PDF. (n.d.). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine.
  • Phillips, O. A., et al. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Amino Acids, 44(2), 529-532. Available at: [Link]

  • Reddy, B. V., et al. (2023). Scalable and Cost-Effective Synthetic Process for the Preparation of l-3,4-Dihydroxyphenylalanine Levodopa. ACS Omega, 9(2), 2415-2424. Available at: [Link]

Sources

Application

LC-MS/MS method development for 3-bromo-d-tyrosine quantification

Application Note: Advanced LC-MS/MS Method Development for the Chiral Quantification of 3-Bromo-D-Tyrosine Eosinophil peroxidase (EPO), an enzyme secreted by activated eosinophils during inflammatory responses, utilizes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced LC-MS/MS Method Development for the Chiral Quantification of 3-Bromo-D-Tyrosine

Eosinophil peroxidase (EPO), an enzyme secreted by activated eosinophils during inflammatory responses, utilizes hydrogen peroxide and bromide ions to generate highly reactive hypobromous acid (HOBr)[1]. This potent oxidant readily brominates phenolic rings, making 3-bromotyrosine a highly stable and validated biomarker for eosinophil-catalyzed protein oxidation in diseases such as asthma and eosinophilic esophagitis (EoE)[1][2].

While conventional clinical assays quantify the abundant L-enantiomer, the D-enantiomer (D-tyrosine) is increasingly recognized for its role in bacterial signaling, peptidoglycan remodeling, and biofilm disassembly. The specific quantification of 3-bromo-D-tyrosine therefore provides a novel "intersectional" biomarker—one that simultaneously measures host immune activation (EPO activity) and microbiome dynamics (D-amino acid availability).

Pathway Eos Activated Eosinophils (Host Immune Response) EPO Eosinophil Peroxidase (EPO) Eos->EPO HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalysis H2O2 H2O2 + Br- H2O2->HOBr BrDTyr 3-Bromo-D-Tyrosine (Intersectional Biomarker) HOBr->BrDTyr DTyr D-Tyrosine (Microbiome Derived) DTyr->BrDTyr Electrophilic Aromatic Substitution

Fig 1: Biosynthetic pathway of 3-bromo-D-tyrosine via host eosinophil peroxidase (EPO) catalysis acting on microbiome-derived D-tyrosine.

Mechanistic Rationale for Methodological Choices

Developing an assay for a trace chiral metabolite in complex biological matrices requires a self-validating system where every experimental choice is driven by chemical causality.

  • Necessity of Chiral Chromatography: The physiological abundance of L-tyrosine is orders of magnitude higher than D-tyrosine. On a standard achiral C18 column, the massive L-enantiomer peak will exhibit isotopic tailing that completely masks the trace 3-bromo-D-tyrosine signal. We employ a teicoplanin-based macrocyclic glycopeptide chiral stationary phase, which provides baseline enantiomeric resolution via highly specific steric interactions and hydrogen bonding.

  • Stable Isotope Dilution (SID): Biological matrices induce severe, unpredictable ion suppression during electrospray ionization (ESI). By spiking samples with a heavy isotope internal standard (3-bromotyrosine-13C6), matrix effects and extraction losses are mathematically nullified, ensuring absolute quantitative accuracy[3].

  • Artifact-Free Extraction: Halogenation can occur ex vivo during sample preparation if residual EPO and peroxides are present. The immediate addition of antioxidant scavengers quenches reactive brominating species, preventing the artificial generation of the analyte[4].

  • Conjugate Hydrolysis: In urine, over 99% of 3-bromotyrosine exists in conjugated forms (e.g., glucuronidated). A targeted hydrolysis step is mandatory to release the free amino acid prior to extraction[2].

Experimental Protocol: A Self-Validating Workflow

Phase A: Sample Preparation & Quenching

Causality Checkpoint: Prevent ex vivo oxidation and release conjugated fractions.

  • Collection & Quenching: Collect 10 µL of plasma[5] or 100 µL of urine. Immediately add 10 mM ascorbic acid to quench residual peroxidase activity and prevent ex vivo artifact generation[4].

  • Hydrolysis (Urine Only): Add methanesulfonic acid or β-glucuronidase to the urine sample and incubate at 37°C for 2 hours to release total conjugated 3-bromo-D-tyrosine[2].

  • Isotope Spiking: Spike all samples, including blanks and calibrators, with 3-bromotyrosine-13C6 to a final concentration of 40 ng/mL[5].

Phase B: Extraction & Concentration

Causality Checkpoint: Remove ion-suppressing phospholipids and salts. 4. Protein Precipitation: Add a 4x volume of ice-cold acetonitrile (containing 1% formic acid) to the sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. 5. Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) cartridge. 6. Wash & Elute: Wash with 0.1 N HCl, followed by 100% Methanol to remove neutral lipids. Elute the target analytes with 5% NH₄OH in Methanol. 7. Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ and reconstitute in 50 µL of Mobile Phase A.

Phase C: LC-MS/MS Execution

Causality Checkpoint: Resolve enantiomers and isolate the specific mass transitions. 8. Injection: Inject 5 µL onto a Chirobiotic T column (2.1 x 150 mm, 5 µm). Maintain the column compartment at exactly 25°C to ensure reproducible chiral recognition kinetics. 9. Detection: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode using the parameters defined in Table 1.

Workflow Sample Sample Collection (Add Ascorbic Acid Quencher) IS Spike Internal Standard (3-Bromo-Tyr-13C6) Sample->IS SPE Solid Phase Extraction (MCX Cartridge) IS->SPE LC Chiral HPLC Separation (Teicoplanin Stationary Phase) SPE->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Valid Data Processing & Self-Validation (QC Bracketing) MS->Valid

Fig 2: Self-validating LC-MS/MS analytical workflow for chiral 3-bromo-D-tyrosine quantification.

Data Presentation & Instrument Parameters

Table 1: Mass Spectrometry Parameters (MRM) Bromine naturally occurs as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. We monitor both precursor masses to ensure peak confirmation. The primary fragmentation corresponds to the loss of H₂O and CO[5].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
3-Bromo-D-Tyrosine (Quantifier, ⁷⁹Br) 260.0213.91150
3-Bromo-D-Tyrosine (Qualifier, ⁸¹Br) 262.0215.91150
3-Bromo-Tyrosine-¹³C₆ (Internal Standard) 266.0248.91150

Table 2: Chiral LC Gradient Program Mobile Phase A: 0.1% Formic Acid in LC-MS Grade H₂O Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.03008020
5.03008020
10.03004060
12.03004060
12.13008020
18.03008020

System Suitability and Validation Criteria

To ensure the protocol operates as a self-validating system, the following criteria must be met for every analytical batch. This guarantees that the reported limits of quantification (e.g., 10 ng/mL[1]) are robust against daily instrument fluctuations.

Table 3: Method Validation Acceptance Criteria

ParameterAcceptance CriterionCausality / Rationale
Calibration Linearity R² > 0.999Ensures proportional detector response across the biological range (10-300 ng/mL)[1].
Signal-to-Noise S/N ≥ 10 (LOQ)Confirms that trace D-enantiomer peaks are statistically distinct from baseline noise and L-enantiomer tailing.
Matrix Effect (ME) 85% - 115% (IS-normalized)Validates that co-eluting matrix components from plasma/urine do not disproportionately suppress the analyte compared to the ¹³C₆ standard.
QC Bracketing ±15% of nominal concentrationQuality Control (QC) samples must be injected every 10 samples. Passing QCs demonstrate a lack of instrument drift over the run batch.

References

  • Thomas, M. E., Markowitz, J. E., Arwood, A. C., Germany, J. M., & Gilliland, W. M. (2024). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Analytical Methods (RSC Publishing).[Link]

  • Thomas, M. E., et al. (2024). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis (Detailed MRM Parameters). Analytical Methods (RSC Publishing).[Link]

  • Chen, J., et al. (2008). Simultaneous detection and quantification of 3-nitrotyrosine and 3-bromotyrosine in human urine by stable isotope dilution liquid chromatography tandem mass spectrometry. Toxicology Letters. [Link]

  • Gaut, J. P., et al. (2002). Artifact-free quantification of free 3-chlorotyrosine, 3-bromotyrosine, and 3-nitrotyrosine in human plasma by electron capture-negative chemical ionization gas chromatography mass spectrometry and liquid chromatography-electrospray ionization tandem mass spectrometry. Analytical Biochemistry.[Link]

  • Wedes, S. H., et al. (2011). Urinary total conjugated 3-bromotyrosine, asthma severity, and exacerbation risk. PMC / National Institutes of Health.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent debromination of 3-bromo-d-tyrosine during SPPS

Core Issue: Preventing Debromination of 3-Bromo-D-Tyrosine Welcome to the Technical Support Center. As researchers increasingly incorporate non-canonical halogenated amino acids like 3-bromo-D-tyrosine into peptides for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Issue: Preventing Debromination of 3-Bromo-D-Tyrosine

Welcome to the Technical Support Center. As researchers increasingly incorporate non-canonical halogenated amino acids like 3-bromo-D-tyrosine into peptides for structural diversification, a critical failure point often emerges during Solid-Phase Peptide Synthesis (SPPS): the unintended loss of the bromine atom.

This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of your halotyrosine residues during global deprotection and cleavage.

Pathway Visualization: The Fate of 3-Bromo-D-Tyrosine

G A Peptidyl-Resin (3-Bromo-D-Tyr) B Standard Cleavage (TFA + TIS/EDT) A->B High reducing power C Optimized Cleavage (TFA + Phenol/H2O) A->C Mild scavenging D Debrominated Peptide (D-Tyr Impurity) B->D Hydride transfer (Reductive Dehalogenation) E Intact Peptide (3-Bromo-D-Tyr) C->E Preserved C-Br bond

Mechanistic divergence of 3-bromo-D-tyrosine during SPPS cleavage based on scavenger selection.

FAQ & Troubleshooting Guides

Q1: Why does my 3-bromo-D-tyrosine residue lose its bromine atom during the final Fmoc-SPPS cleavage?

The Causality: The debromination of halotyrosines is fundamentally a reductive dehalogenation process dictated by your cleavage cocktail's scavenger composition. The electron-rich phenolic ring of tyrosine highly activates the carbon-halogen bond. In the highly acidic environment of global Trifluoroacetic Acid (TFA) cleavage, strong reducing scavengers—specifically silanes like Triisopropylsilane (TIS) and thiols like Ethanedithiol (EDT)—act as potent hydride or radical donors. This thermodynamic driving force facilitates the substitution of the bromine atom with a hydrogen atom, yielding a canonical D-tyrosine impurity. Literature on late-stage peptide functionalization consistently highlights high degrees of dehalogenation when standard aggressive cleavage conditions are applied to brominated or iodinated phenylalanine and tyrosine derivatives (see )[1].

Q2: What is the optimal cleavage cocktail to prevent this side reaction while still removing complex protecting groups?

The Causality: You must decouple the acidic cleavage mechanism from the reductive scavenging mechanism. To prevent debromination, you must eliminate silanes (TIS, TES) and strong aliphatic thiols (EDT) from your cocktail. Standard cleavage cocktails often include complex mixtures such as TFA/H2O/EDT/TIS or TFA/H2O/phenol/thioanisole/EDT (see )[2], which are highly detrimental to halotyrosines. Instead, rely on scavengers that operate via electrophilic aromatic substitution rather than hydride transfer.

Table 1: Quantitative Comparison of Cleavage Cocktails on 3-Bromo-D-Tyrosine Integrity

Cleavage CocktailComposition (v/v)Scavenger MechanismEst. Debromination (%)Recommendation
Reagent K TFA/Thioanisole/H2O/Phenol/EDT (82.5:5:5:5:2.5)Hydride transfer / Nucleophilic40 - 60%AVOID . High risk of Br loss due to EDT.
Standard Silane TFA/TIS/H2O (95:2.5:2.5)Hydride transfer30 - 50%AVOID . TIS actively reduces the C-Br bond.
Modified Reagent B TFA/Phenol/H2O (90:5:5)Electrophilic Aromatic Substitution< 5%RECOMMENDED . Mild, preserves halogens.
Phenol/Thioanisole TFA/Phenol/Thioanisole/H2O (90:5:2.5:2.5)Electrophilic Aromatic Substitution< 2%OPTIMAL . Balances cation scavenging with Br retention.
Protocol 1: Optimized Halotyrosine Cleavage (Self-Validating System)

By replacing hydride donors with aromatic nucleophiles, you ensure that carbocations (e.g., tBu, Trt, Pbf) are trapped by the phenol/thioanisole rings without providing the thermodynamic driving force for C-Br reduction.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) to remove any residual Dimethylformamide (DMF). Dry the resin under a stream of nitrogen. (Causality: Residual DMF reacts with TFA to form dimethylamine, generating unwanted side reactions).

  • Cocktail Formulation: In a glass vial, prepare the Phenol/Thioanisole cocktail: 90% TFA, 5% Phenol (w/v), 2.5% Thioanisole, and 2.5% ultrapure H2O. Critical: Chill the cocktail to 0°C before adding it to the resin.

  • Cleavage Initiation: Add the chilled cocktail to the resin (approx. 10 mL per gram of resin). Stir gently at 0°C for the first 30 minutes to control the initial exothermic deprotection of highly reactive groups.

  • Kinetic Cleavage: Allow the reaction to warm to room temperature (20-22°C) and proceed for exactly 90 minutes. Do not exceed 2 hours; prolonged acid exposure increases the baseline thermodynamic risk of dehalogenation.

  • Precipitation: Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Self-Validation Step: Analyze the crude ether precipitate via LC-MS. A successful cleavage will show the target mass ( M ), whereas reductive debromination will present a distinct M−78 Da impurity peak (loss of Br + addition of H). If the M−78 peak exceeds 5%, the cleavage time must be reduced by 15 minutes in the next iteration.

Q3: I am performing on-resin Suzuki-Miyaura cross-coupling. My cleavage cocktail is optimized, but I still see massive debromination. Why?

The Causality: If your cleavage cocktail is devoid of silanes and EDT, the debromination is likely catalyzed by residual transition metals. In late-stage functionalizations like Suzuki-Miyaura cross-coupling (SMC) or click chemistry, palladium (Pd) or copper (Cu) catalysts are used. These metals undergo oxidative addition into the C-Br bond. If the cross-coupling is incomplete, or if metal nanoparticles remain trapped in the peptide-resin matrix, the subsequent TFA cleavage environment will trigger rapid metal-catalyzed protodehalogenation (see)[3].

Protocol 2: Metal Scavenging Prior to Cleavage (Self-Validating System)
  • Metal Scavenging Wash: Before global TFA cleavage, the resin must be aggressively washed to strip trapped metals. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 washes, 10 minutes each).

  • Self-Validation Step: Observe the resin color. The resin must return to its original off-white or pale yellow color. A persistent gray or black tint visually confirms trapped Pd(0) nanoparticles, indicating the wash step must be repeated before adding TFA.

  • Inert Atmosphere Cleavage: Perform the subsequent TFA cleavage under an argon atmosphere. Oxidative side reactions and metal-catalyzed dehalogenation are significantly accelerated in the presence of atmospheric oxygen.

References
  • Title: Late Stage Phosphotyrosine Mimetic Functionalization of Peptides Employing Metallaphotoredox Catalysis Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Peptide stapling by late-stage Suzuki–Miyaura cross-coupling Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: US9328143B2 - Peptide derivatives and use thereof as carriers for molecules in the form of conjugates Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Strategic Halogenation in Peptide Engineering: A Comparative Guide to 3-Bromo-D-Tyrosine vs. 3-Chloro-D-Tyrosine

As a Senior Application Scientist in peptide engineering and medicinal chemistry, I frequently evaluate non-canonical amino acids (ncAAs) to optimize the pharmacodynamics and proteolytic stability of therapeutic candidat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering and medicinal chemistry, I frequently evaluate non-canonical amino acids (ncAAs) to optimize the pharmacodynamics and proteolytic stability of therapeutic candidates. The incorporation of D-enantiomers inherently protects peptides from endogenous proteases. However, modifying the D-tyrosine phenolic ring with a halogen at the 3-position fundamentally alters the molecule's interactome.

Choosing between 3-bromo-D-tyrosine and 3-chloro-D-tyrosine is not merely a matter of atomic mass; it is a strategic decision that dictates whether a drug-target interaction will be driven by classical hydrogen bonding or highly directional halogen bonding. This guide objectively compares their chemical properties, mechanistic behaviors, and provides self-validating protocols for their application in drug development.

Quantitative Physicochemical Profiling

To make informed structural decisions, we must first isolate the physicochemical variables introduced by the respective halogens. Below is a comparative synthesis of their core properties.

Property3-Chloro-D-Tyrosine3-Bromo-D-Tyrosine
CAS Number 162599-96-47298-91-1
Molecular Weight 215.63 g/mol 260.08 g/mol
Phenolic pKa ~8.5 (Strong inductive drop)~8.7 (Moderate inductive drop)
Halogen Bond Donor Strength Weak (Minimal σ -hole)Strong (Pronounced σ -hole)
Steric Bulk (vdW Radius) ~1.75 Å~1.85 Å
Primary Structural Utility Enhancing H-bond donor capacityDriving orthogonal target affinity
Mechanistic Divergence: The Causality of Halogen Selection

The substitution of a hydrogen atom with a halogen on the tyrosine aromatic ring triggers two competing electronic phenomena: the inductive electron-withdrawing effect and the formation of a σ -hole.

1. The Inductive Effect and pKa Modulation (The Case for Chlorine) Chlorine is highly electronegative (Pauling scale: 3.16). When incorporated into1, it exerts a strong inductive pull through the aromatic σ -bonds. This stabilizes the phenoxide anion formed upon deprotonation, effectively lowering the pKa of the adjacent hydroxyl group from ~10.0 (in standard tyrosine) to ~8.5. Consequently, at physiological pH (7.4), the hydroxyl group of the chloro-derivative becomes a significantly more potent hydrogen bond donor than its unhalogenated counterpart.

2. Polarizability and Halogen Bonding (The Case for Bromine) Halogen bonding relies on the σ -hole—a localized region of positive electrostatic potential on the outermost extension of the halogen's covalent axis. Because bromine is larger and more polarizable than chlorine, its electron cloud is easily distorted by the electron-withdrawing aromatic ring. This leaves a highly exposed, positively charged σ -hole. Therefore, 2 acts as a superior halogen bond donor, capable of forming highly directional, orthogonal interactions with Lewis bases (such as backbone carbonyls) deep within target protein pockets, a principle heavily leveraged in3.

Halogen_Mechanisms Base 3-Halo-D-Tyrosine Scaffold Cl_Branch 3-Chloro-D-Tyrosine Base->Cl_Branch Br_Branch 3-Bromo-D-Tyrosine Base->Br_Branch Cl_Mech High Electronegativity Inductive pKa Drop Cl_Branch->Cl_Mech Br_Mech High Polarizability Large Sigma-Hole Br_Branch->Br_Mech Cl_Out Enhanced H-Bonding (Phenolic OH) Cl_Mech->Cl_Out Br_Out Strong Halogen Bonding (Target Lewis Bases) Br_Mech->Br_Out

Mechanistic pathways of 3-chloro and 3-bromo-D-tyrosine in drug-target interactions.

Experimental Methodology 1: Solid-Phase Peptide Synthesis (SPPS)

Incorporating these sterically hindered ncAAs into a peptide backbone requires optimized coupling conditions to prevent incomplete reactions. The following protocol utilizes 4 (or its bromo-equivalent) in an automated SPPS workflow.

Step-by-Step Workflow & Causality:

  • Resin Swelling: Suspend Rink Amide resin in DMF for 30 minutes. Causality: Solvates the polystyrene matrix, maximizing the exposure of primary amines for nucleophilic attack.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins).

  • Activation: Pre-activate 4 equivalents of Fmoc-3-X-D-Tyr-OH using N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure. Causality: Oxyma suppresses enantiomerization of the D-chiral center while providing excellent leaving group kinetics.

  • Coupling: Add the activated amino acid to the resin. Critical Adjustment: For 3-bromo-D-tyrosine, extend the coupling time to 120 minutes due to the larger van der Waals radius (1.85 Å) of bromine compared to chlorine, which increases steric hindrance at the reaction center.

Self-Validation Checkpoint (UV Monitoring): Monitor the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm during the subsequent deprotection step. Validation Logic: The system validates itself if the integrated area of the UV peak precisely matches the theoretical resin loading capacity. A diminished peak indicates incomplete coupling, automatically triggering a double-coupling cycle before sequence progression.

SPPS_Validation Step1 Fmoc Deprotection (20% Piperidine) Step2 Amino Acid Activation (DIC/Oxyma) Step1->Step2 Step3 Coupling Reaction (Extended for Br-Tyr) Step2->Step3 Step4 UV Effluent Monitoring (Self-Validation) Step3->Step4 Step5 Cleavage & Isolation (TFA Cocktail) Step4->Step5

Self-validating SPPS workflow for the incorporation of sterically hindered halotyrosines.

Experimental Methodology 2: Thermodynamic Validation via ITC

To empirically prove whether the drug-target affinity is driven by hydrogen bonding (favored by Cl) or halogen bonding (favored by Br), we must decouple the enthalpy ( ΔH ) and entropy ( ΔS ) of binding using Isothermal Titration Calorimetry (ITC).

Step-by-Step Workflow & Causality:

  • Sample Preparation: Dialyze both the synthesized halotyrosine-peptide and the target protein into the identical buffer (e.g., 50 mM HEPES, pH 7.4). Causality: Eliminates heat of dilution artifacts caused by minor buffer mismatches, isolating the heat of binding.

  • Titration: Inject 2 μ L aliquots of the halotyrosine peptide into the calorimeter cell containing the target protein at constant temperature.

  • Data Integration: Fit the resulting thermogram to a one-site binding model to extract Kd​ , ΔH , and −TΔS .

Self-Validation Checkpoint (Stoichiometry Check): Evaluate the N -value (stoichiometry) derived from the curve fit. Validation Logic: The thermodynamic data is only valid if N=1.0±0.1 (assuming a 1:1 binding model). An N<0.9 indicates protein degradation, aggregation, or inaccurate concentration measurements, rendering the ΔH values untrustworthy. If N=1 , a significantly more exothermic ΔH for the bromo-variant empirically confirms the establishment of a classical halogen bond.

Conclusion & Selection Guide

The choice between these two derivatives should be dictated by the architecture of your target protein's binding pocket:

  • Select 3-Chloro-D-Tyrosine when docking studies suggest the phenolic hydroxyl is positioned to donate a hydrogen bond to a target residue. The chlorine atom will inductively lower the pKa, strengthening this interaction without introducing excessive steric bulk.

  • Select 3-Bromo-D-Tyrosine when the aromatic ring is positioned near a Lewis base (like a backbone carbonyl) where a highly directional, orthogonal halogen bond can be established via the bromine's σ -hole.

Both derivatives ensure high proteolytic stability due to their D-configuration and can be seamlessly incorporated into biological systems or synthetic peptides to probe 5 and structure-activity relationships.

References
  • PubChem. "3-Chloro-D-tyrosine Physical and Chemical Properties." National Institutes of Health (NIH).[Link]

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." ACS Publications.[Link]

  • PMC. "Efficient Site-Specific Prokaryotic and Eukaryotic Incorporation of Halotyrosine Amino Acids into Proteins." National Institutes of Health (NIH).[Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometric Differentiation of 3-Bromo-D-Tyrosine vs. 3-Bromo-L-Tyrosine

Executive Summary: The Symmetry Problem in Mass Spectrometry In bioanalytical workflows, 3-bromotyrosine serves as a critical "molecular fingerprint" for eosinophil peroxidase (EPO) activity, making it a vital biomarker...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Symmetry Problem in Mass Spectrometry

In bioanalytical workflows, 3-bromotyrosine serves as a critical "molecular fingerprint" for eosinophil peroxidase (EPO) activity, making it a vital biomarker for inflammatory conditions such as asthma and eosinophilic esophagitis [1], [2]. While quantifying total 3-bromotyrosine is standard practice, distinguishing between its D- and L-isomers is essential for determining whether the oxidative stress originates from endogenous host responses (L-isomer) or bacterial cell wall degradation (D-isomer).

The fundamental challenge lies in the physics of tandem mass spectrometry (MS/MS). Because enantiomers possess identical thermodynamic stabilities, bond dissociation energies, and spatial connectivities, their bare gas-phase fragmentation patterns under Collision-Induced Dissociation (CID) are completely indistinguishable. To break this symmetry and enable differentiation, we must transition from direct analysis to indirect chiral resolution via diastereomeric derivatization.

Mechanistic Causality: Why Bare Isomers Fail and Diastereomers Succeed

The Limitation of Bare Isomers

When subjected to Electrospray Ionization (ESI) and CID, both 3-bromo-D-tyrosine and 3-bromo-L-tyrosine yield an identical precursor ion [M+H]+ at m/z 260.0 (for the 79Br isotope). The internal energy distribution during collision with neutral gas molecules causes identical bond cleavages, primarily yielding m/z 243.0 (loss of NH3​ ) and an immonium ion at m/z 214.0. Because standard reversed-phase liquid chromatography (LC) cannot separate enantiomers, the resulting chromatograms and spectra perfectly overlap.

The Solution: Marfey’s Reagent Derivatization

To resolve this, we utilize chiral derivatization reagents such as L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide) [3]. Through nucleophilic aromatic substitution, the primary amine of 3-bromotyrosine displaces the fluorine on L-FDLA.

The Causality of Separation: This reaction converts the enantiomers into diastereomers (D-Tyr-L-FDLA and L-Tyr-L-FDLA). These molecules now have different 3D spatial arrangements. In the D-Tyr-L-FDLA derivative, the hydrophobic side chains of the tyrosine and the leucine moiety align on the same face of the molecule. This localized hydrophobic bulk interacts much more strongly with a C18 stationary phase than the L-Tyr-L-FDLA derivative, causing the D-isomer to elute significantly later [4].

Data Presentation: Comparative Performance

The tables below summarize the analytical metrics before and after chiral derivatization, demonstrating why derivatization is mandatory for isomer differentiation.

Table 1: Bare Isomer MS/MS Comparison (Direct Analysis)
Analytical Parameter3-Bromo-D-Tyrosine3-Bromo-L-TyrosineDifferentiation Status
Precursor Ion [M+H]+ m/z 260.0 ( 79Br ) / 262.0 ( 81Br )m/z 260.0 ( 79Br ) / 262.0 ( 81Br )Identical
Primary Product Ion 1 m/z 243.0 ( −NH3​ )m/z 243.0 ( −NH3​ )Identical
Primary Product Ion 2 m/z 214.0 (Immonium ion)m/z 214.0 (Immonium ion)Identical
LC Retention Time (C18) Co-elutingCo-elutingImpossible
Table 2: L-FDLA Derivatized Isomer Comparison (Indirect Analysis)
Analytical ParameterD-Tyr-L-FDLA DiastereomerL-Tyr-L-FDLA DiastereomerDifferentiation Status
Precursor Ion [M+H]+ m/z 554.1m/z 554.1Identical
Primary Product Ion m/z 313.1 (FDLA core fragment)m/z 313.1 (FDLA core fragment)Identical
Hydrophobic Face Aligned (High Steric Bulk)Opposed (Low Steric Bulk)Distinct
LC Retention Time (C18) Late Eluting Early Eluting Resolved via RT

Experimental Methodology: Self-Validating Protocol

To ensure a self-validating system, this protocol incorporates a heavy-isotope internal standard ( 13C6​ -3-bromotyrosine) to correct for derivatization efficiency and an acid-hydrolysis control to monitor artificial racemization.

Step 1: Sample Preparation & Racemization Control

  • Spike 50 µL of plasma/BAL fluid with 10 µL of 13C6​ -3-bromotyrosine internal standard (1 µg/mL).

  • Precipitate proteins using 200 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 min.

  • Self-Validation Step: Process a blank sample spiked with pure L-tyrosine alongside your samples. If D-tyrosine appears in this blank post-processing, your extraction conditions are too harsh and are inducing racemization.

Step 2: Chiral Derivatization (L-FDLA)

  • Evaporate the supernatant to dryness under a gentle nitrogen stream.

  • Reconstitute the residue in 50 µL of 1 M NaHCO3​ (pH ~8.5) to deprotonate the primary amine.

  • Add 100 µL of 1% (w/v) L-FDLA in acetone.

  • Incubate at 40°C for 60 minutes. Causality: Mild heat accelerates the nucleophilic aromatic substitution without inducing thermal racemization.

  • Quench the reaction by adding 20 µL of 1 M HCl. Causality: This neutralizes the pH, stopping the reaction and preparing the sample for reversed-phase LC compatibility.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 20% B to 60% B over 15 minutes.

  • MRM Transitions: Monitor m/z 554.1 313.1 (Positive ESI mode). The L-isomer will elute first, followed by the D-isomer with baseline resolution.

Mandatory Visualization: Analytical Workflow

G cluster_0 Sample Input cluster_1 Diastereomers N1 3-Bromo-D-Tyrosine (m/z 260.0) N3 Chiral Derivatization (L-FDLA / 40°C, 1h) N1->N3 N2 3-Bromo-L-Tyrosine (m/z 260.0) N2->N3 N4 D-Tyr-L-FDLA (m/z 554.1) N3->N4 N5 L-Tyr-L-FDLA (m/z 554.1) N3->N5 N6 Reversed-Phase LC Separation N4->N6 High Hydrophobicity N5->N6 Low Hydrophobicity N7 MS/MS Detection (Distinct Retention Times) N6->N7 RT: Late (D-isomer) N6->N7 RT: Early (L-isomer)

Workflow for differentiating 3-bromo-D/L-tyrosine via chiral derivatization and LC-MS/MS.

References

  • Eosinophils generate brominating oxidants in allergen-induced asthma. Journal of Clinical Investigation (JCI). URL: [Link]

  • An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. RSC Publishing. URL: [Link]

  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed / NIH. URL: [Link]

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. URL: [Link]

Validation

3-bromo-d-tyrosine vs 3,5-dibromo-d-tyrosine receptor binding affinity

An in-depth technical analysis of halogenated D-tyrosine derivatives reveals that the degree of halogenation fundamentally alters the molecule's physicochemical properties, dictating its utility in neuropharmacology and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of halogenated D-tyrosine derivatives reveals that the degree of halogenation fundamentally alters the molecule's physicochemical properties, dictating its utility in neuropharmacology and drug design. This guide provides an objective comparison of 3-bromo-D-tyrosine (mono-brominated) and 3,5-dibromo-D-tyrosine (di-brominated), focusing on their structural causality, receptor binding affinities, and the experimental protocols used to validate their performance.

Structural Causality: The Chemistry of Halogenation

The substitution of hydrogen atoms with bromine on the aromatic ring of D-tyrosine is not merely a structural tweak; it is a profound physicochemical transformation that drives receptor affinity. The D-enantiomer itself is chosen for its metabolic stability, as it resists rapid degradation by endogenous L-amino acid decarboxylases, ensuring an extended half-life in vivo[1].

When comparing the mono- and di-brominated forms, three critical factors dictate their divergent receptor binding profiles:

  • Electronic Effects and pKa Shift : Bromine is highly electron-withdrawing via the inductive effect. Unmodified tyrosine has a phenolic pKa of ~10.0. The addition of a single bromine (3-bromo-D-tyrosine) lowers the pKa to approximately 8.5. However, the addition of a second bromine (3,5-dibromo-D-tyrosine) drastically reduces the pKa to ~7.1. At a physiological pH of 7.4, 3,5-dibromo-D-tyrosine exists predominantly as a negatively charged phenoxide anion. This allows it to form strong, charge-assisted hydrogen bonds with positively charged residues within receptor pockets—a capability largely absent in the mono-brominated analog.

  • Steric Bulk and Symmetry : Bromine has a large Van der Waals radius (1.85 Å). The 3,5-dibromo substitution creates a symmetrical, bulky hydrophobic "wedge." This symmetric bulk perfectly occupies the hydrophobic pockets of target receptors, maximizing the entropic benefit of water displacement[2]. 3-bromo-D-tyrosine, being asymmetric, leaves void space in the binding pocket, resulting in weaker affinity.

  • Lipophilicity (LogP) : The di-brominated form is significantly more lipophilic, enhancing its ability to penetrate the blood-brain barrier (BBB) and partition into the lipid-rich microenvironments of transmembrane receptors.

Receptor Binding Affinity Profiles

AMPA/Kainate Receptors (Antiglutamatergic Activity)

Excessive activation of AMPA receptors leads to massive calcium/sodium influx, causing neuronal excitotoxicity—a primary driver of damage in stroke and epilepsy[3]. 3,5-dibromo-D-tyrosine has been identified as a potent, polyvalent antiglutamatergic agent[1]. It acts as an AMPA receptor antagonist and inhibits glutamate release, demonstrating strong neuroprotective and anticonvulsant effects in middle cerebral artery occlusion (MCAo) and pentylenetetrazole (PTZ) seizure models[1].

In contrast, 3-bromo-D-tyrosine lacks the sufficient steric bulk and the optimal phenoxide ionization state required to effectively occlude the AMPA receptor's ligand-binding domain, resulting in significantly weaker and transient antagonism.

Mechanism Glutamate Glutamate (Agonist) AMPAR AMPA Receptor (Ionotropic) Glutamate->AMPAR Influx Na+/Ca2+ Influx (Depolarization) AMPAR->Influx Toxicity Excitotoxicity & Seizure Propagation Influx->Toxicity Dibromo 3,5-Dibromo-D-Tyrosine (Antagonist) Dibromo->AMPAR Polyvalent Inhibition

Caption: Mechanism of 3,5-dibromo-D-tyrosine preventing AMPA-mediated excitotoxicity.

Calcitonin Gene-Related Peptide (CGRP) Receptors

In the development of small-molecule CGRP receptor antagonists (used for migraine therapeutics), the 3,5-dibromo-D-tyrosine motif serves as a highly selective, central pharmacophore[2]. The rigidifying element of the di-bromo phenyl ring allows for highly favorable interactions with the extracellular domain of the CGRP receptor complex. Substituting this with 3-bromo-D-tyrosine results in a massive drop in binding affinity (higher IC50) due to the loss of symmetrical hydrophobic anchoring[2].

Quantitative Data Summary

Physicochemical & Binding Metric3-Bromo-D-Tyrosine3,5-Dibromo-D-Tyrosine
Halogenation Pattern Mono-substituted (C3)Di-substituted (C3, C5)
Phenolic pKa (Approx.) 8.57.1
Dominant State at pH 7.4 Neutral PhenolPhenoxide Anion
Steric Conformation AsymmetricalSymmetrical, Bulky
AMPA Receptor Antagonism Weak / TransientPotent (Polyvalent inhibition)
CGRP Receptor Utility Sub-optimal bindingCore high-affinity pharmacophore

Experimental Methodologies

To objectively compare the binding affinities of these two compounds, researchers must employ rigorous, self-validating assay systems. Below are the standard protocols for evaluating these derivatives.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (AMPA Receptors)

Rationale: Patch-clamp provides high-fidelity, real-time data on ion channel kinetics, allowing researchers to distinguish between competitive antagonism and non-specific channel block.

  • Cell Preparation : Culture primary rat hippocampal neurons to Days In Vitro (DIV) 10–14 to ensure mature synaptic network formation and robust AMPA receptor expression.

  • Solution Setup :

    • Internal Solution: Use a Cesium (Cs+)-based intracellular solution to block outward potassium currents, isolating the inward sodium/calcium currents.

    • External Solution: Supplement artificial cerebrospinal fluid (aCSF) with 1 µM Tetrodotoxin (TTX) to block voltage-gated Na+ channels and 10 µM Bicuculline to block GABA_A receptors.

  • Self-Validating Baseline : Apply 100 µM Glutamate via a rapid perfusion system to evoke baseline AMPA currents. Validation Step: Apply 10 µM CNQX (a known competitive AMPA antagonist) to verify the assay's dynamic range, followed by a 5-minute washout to prove the current is recoverable and not suffering from run-down.

  • Compound Evaluation : Co-apply 100 µM Glutamate with escalating concentrations (1 µM to 1 mM) of either 3-bromo-D-tyrosine or 3,5-dibromo-D-tyrosine.

  • Data Analysis : Plot the normalized peak current amplitudes against the log concentration of the compounds to generate dose-response curves and calculate the IC50.

Protocol 2: Radioligand Competition Binding Assay (CGRP Receptors)

Rationale: This assay directly measures the thermodynamic binding affinity ( Ki​ ) by assessing how effectively the steric bulk of the di-bromo substitution displaces a known radioligand.

  • Membrane Isolation : Homogenize and centrifuge cells stably expressing the human CLR/RAMP1 complex to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 50 pM of[125I]-CGRP, and serial dilutions of the D-tyrosine derivatives. Incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification : Measure the retained radioactivity using a gamma counter. Use the Cheng-Prusoff equation ( Ki​=IC50/(1+[L]/Kd​) ) to convert the IC50 values into absolute binding affinities.

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Gamma Counting Filter->Count Analyze Ki / IC50 Calculation Count->Analyze

Caption: Step-by-step radioligand competition assay workflow for binding affinity.

References

  • Glushakov, A. V., et al. (2011). Halogenated aromatic amino acid 3,5-dibromo-D-tyrosine produces beneficial effects in experimental stroke and seizures. Amino Acids.
  • Conway, K. A., et al. (2005). Development of Human Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists. 1. Potent and Selective Small Molecule CGRP Antagonists.
  • Wikipedia Contributors. AMPA receptor. Wikipedia, The Free Encyclopedia.

Sources

Comparative

Cross-Validation of 3-Bromotyrosine ELISA Kits and HPLC-MS/MS Assays: A Comparative Guide

Executive Summary The quantification of 3-bromo-d-tyrosine (3-BrY), a highly stable biomarker of eosinophil-catalyzed protein oxidation, is critical for evaluating eosinophilic driven diseases such as asthma and eosinoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 3-bromo-d-tyrosine (3-BrY), a highly stable biomarker of eosinophil-catalyzed protein oxidation, is critical for evaluating eosinophilic driven diseases such as asthma and eosinophilic esophagitis (EoE)[1][2]. As drug development increasingly relies on 3-BrY to monitor therapeutic efficacy, researchers face a critical analytical choice: the high-throughput accessibility of Enzyme-Linked Immunosorbent Assays (ELISA) versus the gold-standard specificity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)[3]. This guide provides a rigorous framework for cross-validating these two methodologies, detailing the mechanistic causality behind their protocols and objectively comparing their performance metrics.

Biochemical Causality: The Origin of 3-Bromotyrosine

To accurately quantify a biomarker, one must understand its genesis. During eosinophil degranulation, eosinophil peroxidase (EPO) is released into the extracellular space. EPO uniquely utilizes hydrogen peroxide ( H2​O2​ ) and physiological levels of bromide ( Br− ) to generate hypobromous acid ( HOBr )[4]. This potent oxidant electrophilically attacks the phenolic rings of protein-bound tyrosine residues, forming stable 3-bromotyrosine and 3,5-dibromotyrosine adducts[4]. Because this modification is covalent and stable, 3-BrY serves as a definitive molecular footprint of localized eosinophil-dependent tissue injury[2][4].

EPO_Pathway Eos Eosinophil Activation EPO Eosinophil Peroxidase (EPO) Eos->EPO Degranulation HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalyzes Reactants H2O2 + Bromide (Br-) Reactants->HOBr Substrates Biomarker 3-Bromotyrosine (Biomarker) HOBr->Biomarker Bromination Protein Protein Tyrosine Residues Protein->Biomarker Target

Eosinophil peroxidase (EPO) signaling and 3-bromotyrosine generation pathway.

The Analytical Dilemma: Throughput vs. Specificity

While ELISA kits offer rapid, cost-effective screening suitable for large clinical cohorts, they are susceptible to matrix interference and cross-reactivity with structurally similar halotyrosines (e.g., 3-chlorotyrosine or 3-nitrotyrosine)[3][5]. Conversely, HPLC-MS/MS provides absolute structural specificity and superior quantitative accuracy but requires extensive sample preparation, specialized equipment, and lower sample throughput[2][3]. Cross-validating an ELISA kit against an HPLC-MS/MS assay ensures that the high-throughput data generated is fundamentally trustworthy and free from proportional bias.

Methodological Workflows: Self-Validating Protocols

To establish a robust cross-validation, both assays must be executed using self-validating protocols where every chemical step serves a distinct, mechanistic purpose.

Protocol 1: Competitive ELISA for 3-Bromotyrosine

Note: A competitive format is mandatory because 3-BrY is a hapten (a small molecule) and lacks the spatial dimensions required to bind two antibodies simultaneously in a traditional sandwich ELISA.

  • Sample Preparation: Dilute biological fluids (plasma, urine) in the provided standard dilution buffer[5].

    • Causality: Dilution mitigates matrix effects caused by high-abundance plasma proteins that can non-specifically bind to the microplate.

  • Competitive Binding: Add the diluted samples and a fixed concentration of biotin-conjugated 3-BrY tracer to a microplate pre-coated with anti-3-BrY antibodies[3][5]. Incubate at room temperature.

    • Causality: Endogenous 3-BrY in the sample competes with the biotinylated tracer for limited antibody binding sites. Higher sample concentrations result in less bound tracer.

  • Signal Amplification: Wash the plate thoroughly to remove unbound fractions. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate[3][5].

    • Causality: Streptavidin binds biotin with ultra-high affinity ( Kd​∼10−14 M), localizing the HRP enzyme exclusively to the bound tracer.

  • Detection: Add Tetramethylbenzidine (TMB) substrate. Stop the reaction with an acidic stop solution and read absorbance at 450 nm[3][5].

    • Causality: The resulting absorbance is inversely proportional to the 3-BrY concentration in the original sample.

Protocol 2: Stable Isotope Dilution HPLC-MS/MS

Note: This protocol isolates and quantifies total 3-BrY with absolute molecular specificity.

  • Protein Hydrolysis: Treat the biological sample with methanesulfonic acid at 110°C for 24 hours under a vacuum or inert gas[1].

    • Causality: Because 3-BrY is predominantly incorporated into the backbone of tissue proteins, hydrolysis is required to release the free amino acid. Methanesulfonic acid is strictly used instead of hydrochloric acid (HCl) to prevent artifactual halogen exchange (which would erroneously convert bromotyrosine to chlorotyrosine).

  • Internal Standard Addition: Spike the hydrolysate with a known concentration of heavy-labeled 13C6​ -3-bromotyrosine[6].

    • Causality: The heavy isotope acts as an internal standard that co-elutes with the endogenous analyte, perfectly correcting for extraction losses and electrospray ion suppression caused by the biological matrix.

  • Solid-Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge. Wash with 0.1% formic acid and elute with methanol[6].

    • Causality: SPE removes inorganic salts and hydrophilic interferents that cause ionization quenching in the mass spectrometer.

  • LC-MS/MS Analysis: Inject the eluate onto a reverse-phase C18 column. Detect using positive electrospray ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode[2][6].

    • Causality: MRM isolates the specific precursor-to-product ion transitions for 3-BrY, ensuring absolute structural specificity even in highly complex biological matrices.

CrossValidation Sample Clinical Sample (Plasma/Urine) Split Sample Aliquoting Sample->Split ELISA_Prep Direct Addition / Dilution Split->ELISA_Prep HPLC_Prep Protein Hydrolysis & SPE Split->HPLC_Prep ELISA_Assay Competitive ELISA ELISA_Prep->ELISA_Assay Data Data Acquisition ELISA_Assay->Data HPLC_Assay LC-MS/MS Analysis HPLC_Prep->HPLC_Assay HPLC_Assay->Data Stats Bland-Altman & Pearson Correlation Data->Stats

Parallel workflow for cross-validating ELISA kits against LC-MS/MS assays.

Quantitative Performance Comparison

To objectively evaluate which assay suits specific phases of research, we must compare their analytical validation parameters. The data below summarizes typical performance metrics derived from commercial ELISA kits and validated HPLC-MS/MS assays used in EoE and asthma clinical research[2][5][6].

Analytical ParameterCompetitive ELISA (e.g., DEIA-FN01)Stable Isotope Dilution HPLC-MS/MS
Primary Application High-throughput clinical screeningDefinitive quantification & orthogonal validation
Limit of Quantitation (LOQ) ~4.68 ng/mL[5]~10.0 ng/mL (matrix dependent)[2][6]
Dynamic Linear Range 7.8 – 500 ng/mL[5]10 – 300 ng/mL[2][6]
Precision (CV%) Intra: < 8%, Inter: < 10%[5]Intra/Inter: 0.98 – 4.6%[2][6]
Specificity Moderate (Risk of cross-reactivity)Exceptional (Mass/charge specific)
Throughput High (96-well format, ~3-4 hours)Low/Moderate (Serial injection, ~10-15 min/run)
Sample Pre-treatment Minimal (Dilution)Extensive (Hydrolysis + SPE)

Cross-Validation Strategy: Bridging the Gap

When implementing a new ELISA kit for 3-BrY, researchers must perform an orthogonal cross-validation against HPLC-MS/MS to prove the immunoassay's trustworthiness.

  • Matched Sample Analysis: Aliquot a minimum of 40 clinical samples (spanning healthy controls to severe eosinophilic phenotypes) and analyze them in parallel using both methods.

  • Correlation Analysis: Calculate the Pearson correlation coefficient ( r ). A robust ELISA should demonstrate an r>0.85 when compared to the LC-MS/MS gold standard.

  • Bland-Altman Plotting: Plot the difference between the two methods against their average. This is critical for identifying proportional bias. If the ELISA consistently overestimates 3-BrY at high concentrations, it indicates cross-reactivity with other oxidative biomarkers (like 3-chlorotyrosine) that the MS successfully filters out.

Conclusion & Decision Matrix

The choice between ELISA and HPLC-MS/MS for 3-bromotyrosine quantification is not mutually exclusive; rather, they are complementary tools in the drug development pipeline.

  • Use HPLC-MS/MS during early-stage biomarker discovery, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and when validating a new biological matrix (e.g., sputum vs. plasma) where absolute structural certainty is required[2].

  • Use Competitive ELISA for high-throughput screening in late-stage clinical trials only after the specific kit has been successfully cross-validated against MS data for the target sample matrix[3][5].

References

  • BenchChem.Quantitative Analysis of 3-Bromo-L-tyrosine: A Comparative Guide to LC-MS/MS, GC-MS, and ELISA Methods.
  • Biochemistry (ACS Publications).3-Bromotyrosine and 3,5-Dibromotyrosine Are Major Products of Protein Oxidation by Eosinophil Peroxidase: Potential Markers for Eosinophil-Dependent Tissue Injury in Vivo.
  • Journal of Allergy and Clinical Immunology (Physiology.org).
  • PubMed (NIH).An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • RSC Publishing.An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis.
  • Creative Diagnostics.3-BrY (BROMOTYROSINE) ELISA Kit (DEIA-FN01).

Sources

Validation

The Alchemist's Choice: A Comparative Guide to Coupling Reagents for Fmoc-3-bromo-D-tyrosine

For the discerning researcher navigating the intricate landscape of peptide synthesis, the incorporation of modified amino acids is both a gateway to novel therapeutic modalities and a significant synthetic challenge. Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher navigating the intricate landscape of peptide synthesis, the incorporation of modified amino acids is both a gateway to novel therapeutic modalities and a significant synthetic challenge. Among these, Fmoc-3-bromo-D-tyrosine presents a unique set of hurdles. Its bulky bromo substituent and the electron-withdrawing nature of the halogenated phenyl ring conspire to sterically hinder and electronically deactivate the carboxyl group, rendering standard coupling protocols inefficient. This guide offers an in-depth comparison of common coupling reagents, providing the theoretical framework and practical data necessary to select the optimal strategy for the successful incorporation of this challenging building block.

The Challenge: Understanding the Nuances of a Hindered Residue

The difficulty in coupling Fmoc-3-bromo-D-tyrosine stems from a combination of electronic and steric effects. The bromine atom at the 3-position of the tyrosine ring adds significant bulk, impeding the approach of the incoming amine. Furthermore, the electron-withdrawing nature of bromine deactivates the carboxyl group, making it a less potent electrophile. This sluggish reactivity increases the likelihood of incomplete coupling, leading to deletion sequences and a complex crude product that is difficult to purify. Moreover, prolonged activation times required by less potent reagents can increase the risk of racemization, a critical concern when synthesizing stereochemically pure peptides.[1][2]

A Head-to-Head Comparison of Leading Coupling Reagents

The choice of coupling reagent is paramount to overcoming these obstacles. We will compare several classes of reagents, evaluating their mechanisms of action and their suitability for this demanding application.

Uronium/Aminium Salts: The High-Octane Fuel for Peptide Synthesis

Uronium and aminium salts are among the most powerful activating agents in the peptide chemist's arsenal.[3] They react with the Fmoc-amino acid to generate highly reactive intermediates, driving even difficult couplings to completion.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, HATU's efficacy is attributed to the formation of a highly reactive OAt-active ester.[4][5] The 7-azabenzotriazole (HOAt) moiety not only enhances the reactivity of the active ester but also provides anchimeric assistance during aminolysis, accelerating the coupling reaction and minimizing racemization.[6] For sterically demanding residues like Fmoc-3-bromo-D-tyrosine, HATU is often the reagent of choice.[7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While structurally similar to HATU, HBTU generates a less reactive OBt-ester.[5] Although a robust reagent for many standard couplings, it may not provide the necessary activation for a residue as challenging as Fmoc-3-bromo-D-tyrosine, potentially leading to lower yields compared to HATU.[8] A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine, which can be mitigated by pre-activating the amino acid for a short period before adding it to the resin.[4][6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type reagent, COMU offers several advantages. It is based on OxymaPure, which imparts high reactivity and a favorable safety profile, as it is less prone to explosion than benzotriazole-based reagents.[9][10] COMU has demonstrated superior performance in the presence of only one equivalent of base and its by-products are water-soluble, simplifying purification.[9][11] Its high reactivity and solubility make it a strong contender for coupling hindered amino acids.[12]

Carbodiimides with Additives: The Classic Workhorse, Reimagined

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive remains a widely used and cost-effective coupling strategy. The additive is crucial for suppressing racemization and accelerating the reaction.

  • DIC/OxymaPure: This combination has emerged as a superior alternative to the classic DIC/HOBt pairing.[13] OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive and racemization-resistant active ester with the Fmoc-amino acid.[13] The OxymaPure/DIC system is noted for its efficiency and enhanced safety profile compared to benzotriazole-based additives.[13] For difficult couplings, extending the reaction time or moderately increasing the temperature can be beneficial.[14]

Phosphonium Salts: A Potent and Clean Alternative

Phosphonium salts, like PyBOP, offer a powerful and clean alternative to uronium/aminium reagents.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a highly efficient coupling reagent that generates a reactive OBt ester.[15] A key advantage of phosphonium-based reagents is the absence of the guanidinylation side reaction that can occur with uronium salts.[16] PyBOP is particularly effective for hindered couplings and is known to minimize racemization.[15][17]

Quantitative Performance Analysis

While direct comparative data for Fmoc-3-bromo-D-tyrosine is scarce in the literature, we can extrapolate from studies on other sterically hindered amino acids to predict performance. The following table summarizes the expected relative efficiencies of the discussed reagents for this challenging coupling.

Coupling ReagentReagent TypeExpected Efficiency for Hindered CouplingsKey AdvantagesPotential Drawbacks
HATU Uronium/AminiumVery HighFast reaction kinetics, low racemization, effective for the most difficult couplings.[6][18]Higher cost, potential for guanidinylation side reaction.[6]
COMU Uronium/AminiumVery HighHigh reactivity, excellent solubility, safer byproducts, requires only 1 eq. of base.[9][10][11]Higher cost.
DIC/OxymaPure Carbodiimide + AdditiveHighCost-effective, safe, low racemization.[13]May require longer reaction times or elevated temperatures for very difficult couplings.
PyBOP PhosphoniumHighHigh coupling efficiency, minimal racemization, no guanidinylation side reaction.[15][16]Higher cost compared to carbodiimides.
HBTU Uronium/AminiumModerate to HighGood efficiency for standard couplings.Less effective than HATU for hindered residues, potential for guanidinylation.[5][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a comparative study of coupling efficiency.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Procedure

This protocol outlines the manual steps for a single coupling cycle.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Coupling: Proceed with one of the activation protocols below.

  • Monitoring: After the desired coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[19]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

Activation Protocol A: HATU/DIPEA Coupling
  • In a separate vessel, dissolve Fmoc-3-bromo-D-tyrosine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

  • Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For this particularly hindered amino acid, a longer coupling time or a double coupling is recommended.[12]

Activation Protocol B: DIC/OxymaPure Coupling
  • In a separate vessel, dissolve Fmoc-3-bromo-D-tyrosine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Add this solution to the deprotected peptide-resin.

  • Add DIC (3 equivalents) to the reaction vessel.

  • Allow the coupling reaction to proceed with agitation for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature moderately increased (e.g., to 40°C).[14]

Visualizing the Mechanisms

To better understand the underlying chemistry, the following diagrams illustrate the activation pathways for HATU and DIC/OxymaPure.

HATU_Mechanism Fmoc_AA Fmoc-3-bromo-D-tyrosine (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Fmoc_AA->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA OAt_Ester Reactive OAt-Ester Carboxylate->OAt_Ester + HATU (Activation) HATU HATU HATU->OAt_Ester Peptide_Bond New Peptide Bond OAt_Ester->Peptide_Bond + H₂N-Peptide (Aminolysis) Peptide_Amine Resin-Bound Amine (H₂N-Peptide) Peptide_Amine->Peptide_Bond

Caption: HATU activation pathway.

DIC_Oxyma_Mechanism Fmoc_AA Fmoc-3-bromo-D-tyrosine (R-COOH) O_Acylisourea O-Acylisourea Intermediate Fmoc_AA->O_Acylisourea + DIC (Activation) DIC DIC DIC->O_Acylisourea Oxyma_Ester Reactive Oxyma-Ester O_Acylisourea->Oxyma_Ester + OxymaPure Oxyma OxymaPure Oxyma->Oxyma_Ester Peptide_Bond New Peptide Bond Oxyma_Ester->Peptide_Bond + H₂N-Peptide (Aminolysis) Peptide_Amine Resin-Bound Amine (H₂N-Peptide) Peptide_Amine->Peptide_Bond

Caption: DIC/OxymaPure activation pathway.

Conclusion and Recommendations

The successful incorporation of Fmoc-3-bromo-D-tyrosine into a peptide sequence hinges on the selection of a sufficiently potent coupling reagent capable of overcoming both steric hindrance and electronic deactivation.

  • For maximum efficiency and to minimize the risk of incomplete coupling, HATU and COMU are the premier choices. Their ability to generate highly reactive intermediates makes them particularly well-suited for this challenging application. The higher cost of these reagents is often justified by the increased purity of the crude peptide and the avoidance of costly and time-consuming re-syntheses.

  • For a more cost-effective approach that still offers high efficiency and a favorable safety profile, DIC/OxymaPure is an excellent alternative. Researchers should be prepared to employ longer coupling times, double coupling, or slightly elevated temperatures to ensure the reaction goes to completion.

  • PyBOP represents another strong option, providing high reactivity without the risk of guanidinylation.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the available budget, and the downstream application of the peptide. It is strongly recommended that a small-scale test coupling be performed to optimize conditions before proceeding with the full synthesis. By carefully considering the factors outlined in this guide, researchers can confidently navigate the challenges of incorporating Fmoc-3-bromo-D-tyrosine and unlock the potential of this unique building block in their drug discovery and development efforts.

References

  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-455. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. [Link]

  • Vertex AI Search. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety.
  • SAS Publishers. (n.d.). Improvement of peptide nucleic acid (PNA)
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Request PDF. (n.d.).
  • Manne, S. R., Sharma, A., Sazonovas, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS omega, 7(7), 5646–5656. [Link]

  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gausepohl, H., & Behn, C. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography. A, 909(2), 221–228. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.